3,5-Difluoroisoquinoline
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Overview
Description
3,5-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique biological activities and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoroisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the reaction of 3,5-difluorobenzaldehyde with an appropriate nitrogen source under cyclization conditions . Another approach involves the use of pre-fluorinated benzene rings that undergo cyclization to form the isoquinoline framework .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . This method is favored for its efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoroisoquinoline involves its interaction with various molecular targets and pathways. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 3-Fluoroisoquinoline
- 5-Fluoroisoquinoline
- 3,5-Difluoroquinoline
Comparison: 3,5-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines . For example, this compound may exhibit different binding affinities and selectivities for biological targets compared to 3-Fluoroisoquinoline or 5-Fluoroisoquinoline .
Properties
Molecular Formula |
C9H5F2N |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3,5-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
InChI Key |
YLISBJXLPFVTQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)F |
Origin of Product |
United States |
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